N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid
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Overview
Description
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine typically involves multiple steps, starting with the preparation of the 2,4-dichloro-6-methylphenol precursor. This precursor undergoes an etherification reaction with an appropriate ethylating agent to form the 2-(2,4-dichloro-6-methylphenoxy)ethyl intermediate. Subsequently, this intermediate is reacted with butan-1-amine under controlled conditions to yield the desired amine compound. The final step involves the formation of the oxalic acid salt through a reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.
Substitution: The dichloromethylphenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenoxyethylamines.
Scientific Research Applications
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloromethylphenoxy group may facilitate binding to these targets, while the ethylamine chain can influence the compound’s overall reactivity and stability. The oxalic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide: Shares the dichloromethylphenoxy group but differs in the amine and oxalic acid components.
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Contains a dichlorophenyl group but has a different overall structure and reactivity.
Uniqueness
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
N-[2-(2,4-dichloro-6-methylphenoxy)ethyl]butan-1-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Cl2NO.C2H2O4/c1-3-4-5-16-6-7-17-13-10(2)8-11(14)9-12(13)15;3-1(4)2(5)6/h8-9,16H,3-7H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNMDQPVRCYNSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=C(C=C(C=C1C)Cl)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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